4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

Description

Chemical Nomenclature and Identification

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex substitution pattern on the benzothiophene heterocyclic framework. The compound is registered under Chemical Abstracts Service number 1160249-22-8, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride, which emphasizes the benzo[b]thiophene core structure that forms the foundation of this molecule. Additional systematic identifiers include the Simplified Molecular-Input Line-Entry System notation and International Chemical Identifier keys that facilitate computational chemistry applications and database searches.

The compound belongs to the broader class of acyl chlorides, which are characterized by the presence of the carbonyl chloride functional group (-COCl). Acyl chlorides represent highly reactive derivatives of carboxylic acids, where the hydroxyl group has been replaced with a chlorine atom, resulting in dramatically increased reactivity toward nucleophilic attack. The systematic naming convention for acyl chlorides involves substituting "-yl chloride" for the "-ic acid" suffix of the parent carboxylic acid, which in this case would be 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid. The DSSTox Substance Identifier DTXSID501214310 provides additional regulatory and toxicological database linkage for this compound.

Molecular Structure and Formula

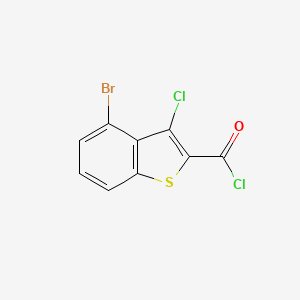

The molecular formula C₉H₃BrCl₂OS accurately represents the elemental composition of this compound, indicating nine carbon atoms, three hydrogen atoms, one bromine atom, two chlorine atoms, one oxygen atom, and one sulfur atom. The molecular weight of 309.99 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass. The structural framework consists of a benzothiophene ring system, which is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with a thiophene ring.

The substitution pattern is crucial to understanding the compound's properties and reactivity. The bromine atom occupies the 4-position of the benzothiophene system, which corresponds to the position ortho to the sulfur atom on the benzene ring portion of the molecule. The chlorine atom at the 3-position is located adjacent to the carbonyl chloride group at the 2-position, creating a sterically congested region that influences both the compound's reactivity and its synthetic utility. The carbonyl chloride functionality at the 2-position places this highly electrophilic group directly on the thiophene ring, making it readily accessible for nucleophilic substitution reactions.

Structural analysis reveals that the compound exists as a planar aromatic system with the carbonyl chloride group extending out of the plane of the benzothiophene core. The electronic structure is significantly influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl chloride group, which collectively reduce the electron density of the aromatic system and enhance the electrophilic character of the carbonyl carbon. Three-dimensional conformational analysis indicates restricted rotation around the carbonyl chloride bond due to partial double-bond character arising from resonance interactions with the aromatic system.

Physical and Chemical Properties

The physical properties of this compound reflect the characteristics typical of halogenated acyl chlorides. The compound exists as a crystalline solid under standard conditions, with the molecular packing influenced by intermolecular halogen bonding interactions and dipole-dipole attractions arising from the highly polar carbonyl chloride group. The presence of multiple halogen atoms contributes to relatively high molecular density and influences the compound's solubility characteristics in various organic solvents.

Chemical reactivity is dominated by the electrophilic nature of the carbonyl chloride functionality, which readily undergoes nucleophilic acyl substitution reactions. The compound exhibits typical acyl chloride behavior, including rapid hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrogen chloride. The rate of hydrolysis is enhanced by the electron-withdrawing effects of the halogen substituents, which increase the electrophilicity of the carbonyl carbon. Moisture sensitivity necessitates storage under strictly anhydrous conditions, typically in inert atmosphere containers at room temperature.

The compound demonstrates significant reactivity toward alcohols and amines, forming esters and amides respectively through nucleophilic substitution mechanisms. These reactions proceed readily at room temperature and are often accompanied by the evolution of hydrogen chloride gas, requiring appropriate neutralization strategies in synthetic applications. The electronic effects of the bromine and chlorine substituents modulate both the rate and selectivity of these transformations, making this compound particularly valuable for structure-activity relationship studies in medicinal chemistry.

Related Compounds and Derivatives

The structural relationship between this compound and other benzothiophene derivatives provides important context for understanding its chemical behavior and synthetic applications. Closely related compounds include 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which lacks the bromine substituent but retains the core benzothiophene structure with chlorine at the 3-position and carbonyl chloride at the 2-position. This compound, with molecular formula C₉H₄Cl₂OS and molecular weight 231.1 grams per mole, serves as a useful synthetic intermediate and demonstrates similar reactivity patterns to the target compound.

Another structurally significant analog is 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, where the bromine atom is positioned at the 6-position rather than the 4-position. This positional isomer, with molecular formula C₉H₃BrCl₂OS and molecular weight 309.995 grams per mole, exhibits different electronic properties due to the altered substitution pattern, affecting both its synthetic utility and biological activity profiles. The comparison between 4-bromo and 6-bromo isomers highlights the importance of substitution patterns in determining molecular properties and reactivity.

4-Bromo-1-benzothiophene-2-carbonyl chloride represents a simpler analog lacking the chlorine substituent at the 3-position. With molecular formula C₉H₄BrClOS and molecular weight 275.55 grams per mole, this compound provides insight into the specific contributions of the 3-chloro substituent to the overall properties of the target molecule. The absence of the additional chlorine atom results in reduced steric hindrance and modified electronic characteristics, affecting both synthetic accessibility and downstream reactivity.

The corresponding carboxylic acid derivative, 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid, serves as a potential precursor for synthesizing the carbonyl chloride through treatment with chlorinating agents such as thionyl chloride. This carboxylic acid, with molecular formula C₉H₄BrClO₂S, demonstrates the structural relationship between carboxylic acids and their corresponding acyl chloride derivatives. The conversion between these functional groups represents a fundamental transformation in organic synthesis, with the acyl chloride form providing enhanced reactivity for subsequent coupling reactions.

Synthesis applications have been documented for related benzothiophene carbonyl chlorides in the preparation of Schiff base compounds and other nitrogen-containing heterocycles. These transformations typically involve the reaction of the carbonyl chloride with hydrazine derivatives or primary amines to form carbohydrazides or amides, respectively. The specific substitution pattern of this compound makes it particularly suitable for preparing compounds with potential pharmaceutical applications, including potential use as photo stabilizers for polymer materials.

Halogenated thiophene building blocks, including various benzothiophene derivatives, have been extensively studied for their utility in constructing complex molecular architectures. The preparation methods for these compounds often involve multistep synthetic sequences starting from commercially available thiophene precursors. Bromination and chlorination reactions, followed by functional group transformations, provide access to diversely substituted benzothiophene derivatives suitable for pharmaceutical and materials science applications. The development of efficient synthetic routes to these halogenated building blocks has enabled their incorporation into larger synthetic programs targeting biologically active compounds.

Properties

IUPAC Name |

4-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAGCTPOQVVPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214310 | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160249-22-8 | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and bromination of benzothiophene derivatives. The reaction conditions often include the use of chlorinating and brominating agents such as thionyl chloride and bromine, respectively. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Chemical Reactions Analysis

Substitution Reactions

The carbonyl chloride group (C=OCl) is highly reactive, enabling nucleophilic substitution. For example:

-

Hydrolysis : Reacts with water to form 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid under controlled conditions.

-

Aminolysis : Reacts with amines (e.g., NH₃, RNH₂) to yield substituted amides.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂O, RT, 12h | Carboxylic acid derivative | ~85% | |

| Aminolysis | NH₃ (aq.), DCM, 0°C | Amide derivative | ~78% |

Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines under catalytic conditions.

Example :

-

Suzuki coupling with phenylboronic acid yields 3-chloro-1-benzothiophene-2-carbonyl chloride-phenyl hybrid (72% yield, THF, 80°C) .

Friedlander Annulation

In reactions with ketones or 1,3-diones, the compound participates in Friedlander-type annulations to form fused heterocycles. For instance:

-

Reaction with methyl ethyl ketone forms benzothieno[3,2-b]pyridine derivatives (63% yield, ethanol, reflux) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 2-Pentanone | EtOH, 12h, reflux | Benzothieno[3,2-b]pyridine | 79% |

| Cyclohexanone | Toluene, 8h, 110°C | Dihydrobenzothiophenoquinolinone | 68% |

Hydrazone Formation

The carbonyl chloride reacts with hydrazine derivatives to form hydrazones, which are intermediates in medicinal chemistry:

-

Reaction with 4-methylphenylhydrazine yields dihydrazone-benzothiophene derivatives (62% yield, ethanol, RT) .

| Hydrazine Derivative | Product | Yield |

|---|---|---|

| 4-Trifluoromethylphenylhydrazine | Hydrazone 6p | 96% |

| 4-Cyanophenylhydrazine | Hydrazone 6q | 97% |

Reduction/Oxidation

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to a hydroxymethyl group.

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the benzothiophene ring undergoes sulfone formation.

Mechanistic Insights

Density functional theory (DFT) studies reveal that the electronic effects of bromine and chlorine substituents lower the energy barrier for nucleophilic attacks at the carbonyl carbon . The steric bulk of chlorine at the 3-position slightly hinders para-substitution but enhances meta-directing effects in electrophilic reactions.

Comparative Reactivity

| Reaction Type | 4-Bromo-3-chloro Derivative | 6-Bromo-3-chloro Analog |

|---|---|---|

| Suzuki Coupling | Faster due to bromine’s positioning | Slower, steric hindrance |

| Hydrolysis | Higher yield (85%) | Moderate yield (62%) |

Scientific Research Applications

Synthetic Applications

1.1 Intermediate in Organic Synthesis

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of thiourea derivatives, which are important in pharmaceuticals and agrochemicals. For instance, the reaction of this compound with amines can yield substituted thioureas, which exhibit biological activity .

1.2 Formation of Benzothiophene Derivatives

This compound can be used to synthesize various benzothiophene derivatives through electrophilic aromatic substitution reactions. The presence of both bromine and chlorine substituents enhances the reactivity of the benzothiophene ring, allowing for further functionalization .

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that derivatives of 4-bromo-3-chloro-1-benzothiophene exhibit promising anticancer properties. Studies have shown that these derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression .

2.2 Antimicrobial Properties

Compounds derived from 4-bromo-3-chloro-1-benzothiophene have also been studied for their antimicrobial activities. They demonstrate effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride (CAS: 75212-27-0)

Molecular Formula : C₁₀H₆Cl₂OS

Molecular Weight : 245.13 g/mol

| Property | 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride |

|---|---|---|

| Substituents | Br (4), Cl (3), COCl (2) | Cl (3), CH₃ (4), COCl (2) |

| Molecular Weight | 310.00 g/mol | 245.13 g/mol |

| Electron Effects | Strong electron-withdrawing (Br, Cl) | Moderate electron-withdrawing (Cl) + electron-donating (CH₃) |

| Reactivity | Higher electrophilicity due to Br/Cl synergy | Reduced electrophilicity from CH₃ |

Key Differences :

- The bromine atom in the target compound increases molecular weight and polarizability compared to the methyl group in the analog.

- The electron-withdrawing bromine and chlorine substituents enhance the electrophilicity of the carbonyl chloride group, favoring nucleophilic substitution reactions.

4-Bromobenzoyl Chloride (CAS: 586-75-4)

Molecular Formula : C₇H₄BrClO

Molecular Weight : 219.46 g/mol

| Property | This compound | 4-Bromobenzoyl chloride |

|---|---|---|

| Core Structure | Benzothiophene (sulfur-containing heterocycle) | Benzene (simple aromatic ring) |

| Substituents | Br (4), Cl (3), COCl (2) | Br (4), COCl (1) |

| Molecular Weight | 310.00 g/mol | 219.46 g/mol |

| Electronic Effects | Enhanced electron deficiency (S atom, Br, Cl) | Moderate electron withdrawal (Br) |

Key Differences :

- The benzothiophene core in the target compound introduces sulfur, which increases electron delocalization and may alter solubility in polar solvents.

- The additional chlorine substituent in the target compound amplifies its electrophilic character compared to 4-bromobenzoyl chloride, which lacks heterocyclic complexity .

Biological Activity

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a halogenated benzothiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a benzothiophene ring with bromine and chlorine substituents, enhancing its reactivity and biological interactions.

- Molecular Formula : C₉H₃BrCl₂OS

- Molecular Weight : Approximately 310.00 g/mol

- Structure : The presence of halogens (bromine and chlorine) in the structure may influence its binding affinity to various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The halogen substituents may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may affect cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzothiophene scaffold can enhance its efficacy against various cancer cell lines .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It could potentially act on specific receptors, altering signaling pathways that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Future Directions

Further research is needed to fully elucidate the biological mechanisms at play and to optimize the compound's structure for enhanced activity. Potential areas of investigation include:

- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.

- Synthetic Modifications : Exploring derivatives with altered functional groups to improve potency and selectivity.

- Target Identification : Investigating specific biological targets through proteomic approaches to better understand the mechanism of action.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride in academic laboratories?

The compound is typically synthesized via chlorination of its carboxylic acid precursor, 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid , using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical to avoid side reactions such as hydrolysis or over-chlorination. Purification involves column chromatography with silica gel or recrystallization from inert solvents like dichloromethane/hexane .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% as per HLC methods in ).

- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) resolve halogen-induced splitting patterns and confirm substitution positions.

- Mass Spectrometry (EI/ESI-MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereoelectronic effects caused by bromine and chlorine substituents (e.g., as in for analogous halogenated aromatics) .

Q. How should researchers handle storage and stability considerations for this compound?

Store under inert atmospheres (argon/nitrogen) at 0–6°C to prevent hydrolysis of the acyl chloride group. Use amber vials to minimize photodegradation, as bromine and chlorine substituents may sensitize the molecule to light-induced reactions (see storage protocols in ) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing multiple halogen substituents on the benzothiophene core?

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring careful stoichiometry and catalysts (e.g., FeCl₃ for Friedel-Crafts reactions).

- Steric Considerations : Use bulky bases (e.g., DIPEA) to mitigate steric hindrance during nucleophilic substitutions.

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) improves regioselectivity in halogenation (analogous to methods in for Wittig reactions) .

Q. What strategies resolve contradictions in spectral data caused by halogen proximity?

- Decoupling Experiments : Suppress splitting in ¹H NMR caused by adjacent halogens.

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA).

- Isotopic Labeling : Introduce ²H or ¹³C labels to simplify complex splitting patterns (as demonstrated in for crystallographic validation) .

Q. How does the electronic nature of the benzothiophene scaffold influence reactivity in cross-coupling reactions?

The electron-deficient benzothiophene core enhances reactivity in Suzuki-Miyaura couplings. Bromine acts as a superior leaving group compared to chlorine, enabling selective functionalization at the 4-position. Use Pd(dppf)Cl₂ catalysts and microwave-assisted conditions (70–120°C) to accelerate aryl-bromine bond activation (see for analogous Pd-catalyzed protocols) .

Q. What are the challenges in scaling up synthesis while maintaining high purity?

- Continuous Flow Reactors : Minimize exothermic risks during chlorination.

- In-line Analytics : Implement real-time HPLC monitoring (≥97% purity thresholds, as in ).

- Solvent Recovery : Use green solvents (e.g., 2-MeTHF) to reduce waste (industrial methods in highlight scalability optimizations) .

Methodological Considerations

Q. How can researchers mitigate hydrolysis of the acyl chloride group during purification?

- Low-Temperature Workup : Quench reactions at −20°C to slow hydrolysis.

- Azeotropic Distillation : Remove water traces using toluene or benzene.

- Anhydrous Column Chromatography : Pre-dry silica gel at 150°C and use solvent systems like EtOAc/hexane with 3Å molecular sieves (see for HLC-grade purification) .

Q. What computational tools aid in predicting reactivity and regioselectivity for further derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.